Misonidazole-guanosine product

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13351-91-2 |

|---|---|

Molecular Formula |

C12H15N5O7 |

Molecular Weight |

341.28 g/mol |

IUPAC Name |

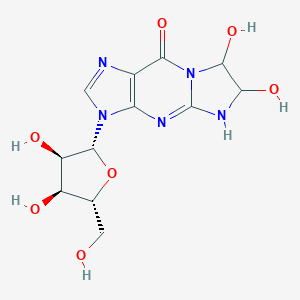

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dihydroxy-6,7-dihydro-5H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C12H15N5O7/c18-1-3-5(19)6(20)11(24-3)16-2-13-4-7(16)14-12-15-8(21)10(23)17(12)9(4)22/h2-3,5-6,8,10-11,18-21,23H,1H2,(H,14,15)/t3-,5-,6-,8?,10?,11-/m1/s1 |

InChI Key |

YWKFWNPQYNRMKR-XNSWJEGQSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C4NC(C(N4C2=O)O)O |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C4NC(C(N4C2=O)O)O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C4NC(C(N4C2=O)O)O |

Synonyms |

misonidazole-guanosine product |

Origin of Product |

United States |

Mechanistic Pathways of Misonidazole Guanosine Adduct Formation

Reaction Kinetics and Stoichiometry of Guanosine (B1672433) Adduct Formation

The rate of misonidazole (B1676599) adduct formation is critically dependent on the concentration of molecular oxygen. nih.gov The process occurs at a high rate in the complete absence of oxygen, and this rate decreases substantially with increasing oxygen levels. nih.gov The oxygen concentration required for half-maximal inhibition of binding (K_m) has been measured in various tumor cell lines and found to be in a range similar to that for cellular radioresistance. nih.gov

Once the reactive hydroxylamine (B1172632) is formed, it reacts with guanosine. However, the final adduct, which is structurally equivalent to a glyoxal-guanosine adduct, exists in an unfavorable equilibrium. cdnsciencepub.com Quantitative analysis has shown that the reaction of the "glyoxal-like" species derived from reduced misonidazole with 2'-deoxyguanosine (B1662781) does not proceed to completion. cdnsciencepub.com This suggests that guanine (B1146940) derivatives may not be effective for the complete trapping of these reactive intermediates. cdnsciencepub.com The stability of the resulting adduct is also pH-dependent; at a pH of 11, the guanine product is quantitatively converted back to guanine within 20 minutes, indicating a reversible linkage under alkaline conditions. nih.gov

Table 2: Kinetic Properties of Misonidazole-Guanosine Adduct Formation

| Parameter | Finding | Reference |

|---|---|---|

| Oxygen Dependence | Rate of adduct formation is inversely proportional to oxygen concentration. | nih.gov |

| Equilibrium | The final reaction to form the guanosine adduct is an unfavorable equilibrium. | cdnsciencepub.com |

Structural Isomerism and Positional Specificity of Guanosine Modification

The reaction between the activated misonidazole metabolite and guanosine is highly specific, resulting in a characteristic structural modification of the guanine base.

The structure of the misonidazole-guanosine product has been elucidated through chemical and spectroscopic analysis. The reaction involves the addition of a two-carbon fragment, derived from the C-4 and C-5 positions of the imidazole (B134444) ring, across the N-1 and N-2 positions of the guanine base. nih.govnih.gov This addition forms a new five-membered ring, creating a -CHOH-CHOH- linkage between N-1 and N-2 of guanine. nih.gov The final product has been identified as being identical to the adduct formed when guanosine is reacted with glyoxal (B1671930). nih.govcdnsciencepub.com

Crucial evidence for this positional specificity comes from experiments using methylated guanosine derivatives. Reduced misonidazole was found to react with N-2-methyl guanosine, but no reaction was detected with N-1-methyl guanosine. nih.gov This finding strongly supports the involvement of the N-1 position and the exocyclic N-2 amino group of guanine in the formation of the cyclic adduct, as methylation at the N-1 position would block the reaction. nih.gov

Influence of pH on Adduct Stability and Formation Pathways

The stability and formation pathways of misonidazole-guanosine adducts are significantly influenced by the surrounding pH. The process often involves reactive intermediates of misonidazole, whose formation and reactivity are pH-dependent. One key reactive species is the N-hydroxylamine derivative, formed through the reduction of misonidazole. The DNA binding of this N-hydroxylamine intermediate has been shown to increase with rising pH. nih.gov In contrast, when the reaction is catalyzed by enzymes like xanthine (B1682287) oxidase, the DNA binding of misonidazole does not show a similar increase in slightly acidic conditions. nih.gov

The lifetime of nitro radical-anions, which are precursors in the reaction cascade, is also pH-dependent, with a decrease in pH leading to a shorter lifetime. nih.gov This suggests that the acidic conditions can alter the availability of the radical species necessary for adduct formation.

Another pathway involves the formation of a 4,5-dihydro-4,5-dihydroxy-imidazole derivative following the reduction of the 2-nitroimidazole (B3424786) structure of misonidazole. researchgate.net This intermediate can then react with guanosine derivatives to form an adduct derived from glyoxal. researchgate.net The equilibrium of this reaction, and thus the stability of the resulting adduct, is sensitive to pH. For instance, the decomposition of the related cytosine hydrate (B1144303) adduct involves deamination, a process that is subject to changes in pH. nih.gov Furthermore, the stability of adducts can be compromised under certain pH conditions; for example, some adducts are known to be labile in acidic or highly alkaline environments. rit.edupsu.edu

The rate of adduct formation itself can be pH-sensitive. Studies on similar reactions, such as those involving Michael acceptors, show that basic conditions typically accelerate thiol adduct formation, while acidic conditions (pH < 7) slow it down. nih.gov This general principle may apply to the nucleophilic attack by guanosine on activated misonidazole intermediates.

Interaction with Nucleotide and DNA Radicals

Misonidazole's efficacy as a radiosensitizer is rooted in its interaction with radicals generated within or near DNA upon irradiation. These interactions are primarily characterized by electron scavenging and subsequent chemical transformations that "fix" the initial radiation-induced damage.

Electron Scavenging and Radical Conversion Processes

Misonidazole is an efficient electron-affinic compound, meaning it readily captures electrons. tandfonline.comoup.com When DNA is irradiated, electrons are liberated. In the presence of misonidazole, these electrons are scavenged, preventing their recombination with positively charged ions (holes) and thereby inhibiting natural self-repair mechanisms. tandfonline.com This scavenging process leads to the formation of the misonidazole anion radical. tandfonline.comoup.com

Electron spin resonance (ESR) experiments have shown that in irradiated, hydrated DNA, the primary ionic radicals formed are the guanine cation (G•+) and the thymine (B56734) (T•−) or cytosine (C•−) anion. iaea.org Misonidazole effectively scavenges the liberated electrons, which suppresses the formation of the thymine or cytosine anion radicals. iaea.org While misonidazole does not intercalate directly into the DNA helix, it is thought to react preferentially with radical centers produced on the DNA sugar-phosphate backbone. psu.edu This interaction enhances the yields of radical formation in nucleotide-misonidazole complexes. tandfonline.com Upon irradiation at room temperature, the predominant radical species observed in these complexes is the misonidazole anion radical. tandfonline.com

Mechanisms of Electron Transfer and Impact on Sugar Moiety

The capture of an electron by misonidazole initiates a cascade of events that particularly enhances damage to the deoxyribose (sugar) component of DNA. An accepted mechanism involves an irreversible electron transfer from the DNA molecule, specifically the sugar moiety, to misonidazole. tandfonline.com This forms the misonidazole anion radical and leaves a positive ion (a "hole") on the sugar. This positive hole is unstable and can lead to sugar damage, such as strand breaks. tandfonline.com By preventing charge recombination, this electron transfer "fixes" the damage, making it permanent. tandfonline.com

A more specific and novel mechanism has been identified that involves direct oxygen transfer from misonidazole to a DNA sugar radical. uh.edunih.gov This process is initiated by the generation of a carbon-centered radical, for example, at the C-5' position of a deoxyribose unit in DNA. uh.edunih.gov Misonidazole then adds to this C-5' radical to form a transient nitroxide radical adduct. uh.edu A key step in this pathway is the subsequent cleavage of the N-O bond within the nitroxide adduct. This cleavage results in two critical products: a two-electron reduction species of misonidazole and an oxy radical precursor on the DNA sugar. uh.edunih.gov This oxy radical can then undergo fragmentation, leading to a break between the C-4' and C-5' atoms of the sugar and the formation of a 3'-(formyl phosphate)-ended DNA strand. uh.eduuni-muenchen.de Isotopic labeling experiments using ¹⁸O-labeled misonidazole have confirmed that the oxygen atom in the resulting formyl group originates from the nitro group of misonidazole, providing strong support for this oxygen-transfer mechanism. uh.edunih.gov

The following tables summarize key research findings on these interactions.

Table 1: Radical Yields in Gamma-Irradiated Nucleotide-Misonidazole Complexes This table shows the enhancement of radical formation in various nucleotide-misonidazole complexes when irradiated at room temperature, indicating the sensitizing effect of misonidazole.

| Nucleotide Complex | Radical Yield Enhancement Factor (G(complex)/G(nucleotide)) |

|---|---|

| TMP-misonidazole | 2.2 ± 0.3 |

| dAMP-misonidazole | 1.3 ± 0.2 |

| dCMP-misonidazole | 2.0 ± 0.2 |

| dGMP-misonidazole | 2.0 ± 0.5 |

Data sourced from research on the effect of misonidazole on free radical formation in gamma-irradiated nucleotides. tandfonline.com

Table 2: Summary of Misonidazole's Mechanistic Interactions with DNA Radicals This table outlines the primary mechanisms through which misonidazole interacts with DNA radicals, leading to enhanced DNA damage.

| Mechanism | Description | Key Outcome | Supporting Evidence |

|---|---|---|---|

| Electron Scavenging | Misonidazole captures electrons released during irradiation, forming a misonidazole anion radical. | Inhibits charge recombination (self-repair) and fixes initial damage. Suppresses formation of thymine/cytosine anions. | ESR studies showing predominant misonidazole anion radical signal and suppression of base anion signals. tandfonline.comiaea.org |

| Oxygen Transfer to Sugar Radical | A carbon-centered radical on the deoxyribose (e.g., at C-5') adds to misonidazole, forming a nitroxide adduct. This adduct cleaves, transferring an oxygen from the nitro group to the sugar. | Formation of an oxy radical on the sugar, leading to strand cleavage and a 3'-(formyl phosphate) terminus. | ¹⁸O-labeling experiments confirming the origin of oxygen in the damaged sugar product. uh.edunih.gov |

Structural Elucidation of Misonidazole Guanosine Adducts

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the atomic and molecular structure, as well as the electronic properties of the misonidazole-guanosine adducts.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the covalent structures of misonidazole-guanosine adducts. Studies have shown that reduced forms of misonidazole (B1676599) react with guanosine (B1672433) to form distinct products. For instance, the hydroxylamine (B1172632) derivative of misonidazole has been found to react with guanosine. nih.gov The resulting product's structure was assigned as having a new five-membered ring formed between the N-1 and N-2 positions of the guanine (B1146940) base. nih.gov

¹H NMR spectroscopy is a key tool in this analysis. The spectra of the purified adducts show characteristic shifts and the appearance of new signals when compared to the spectra of the parent molecules, guanosine and misonidazole. researchgate.net For example, the formation of an adduct can lead to the disappearance or shift of the signal corresponding to the C8-proton of guanosine, indicating that this position is a site of modification. Two-dimensional NMR techniques are also employed to establish the connectivity within the adduct molecule, providing definitive structural confirmation. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Data

| Proton | Guanosine (ppm) | Misonidazole-Guanosine Adduct (ppm) |

|---|---|---|

| Guanine H-8 | ~7.8 | Shifted or absent |

This table provides example data to illustrate the types of changes observed in NMR spectra upon adduct formation.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic structure of the misonidazole-guanosine adducts by observing changes in their chromophores. Guanosine and misonidazole have distinct UV absorption maxima. nih.govresearchgate.net The formation of a covalent bond between them results in a new molecule with an altered electronic system, which is reflected in a shift in the UV-Vis absorption spectrum. nih.gov

This technique is valuable for monitoring the reaction between reduced misonidazole and guanosine and for providing initial evidence of adduct formation. nih.gov The comparison of the UV-Vis spectrum of the reaction product with those of the starting materials can confirm that a structural modification has occurred. researchgate.net

Table 2: Typical UV Absorption Maxima

| Compound | λmax (nm) |

|---|---|

| Guanosine | ~253 researchgate.net |

| Misonidazole | ~324 |

The specific absorption maximum for the adduct will depend on its precise structure and the solvent used for analysis.

The bioactivation of misonidazole proceeds through the formation of radical intermediates, particularly under hypoxic conditions. Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of these paramagnetic species. The one-electron reduction of misonidazole forms a nitro radical anion, which is a key intermediate in its mechanism of action.

ESR studies have been crucial in identifying the radical species involved in the covalent binding of misonidazole to DNA components like guanine. nih.govnih.gov While direct detection of the final adduct by ESR is not possible as it is not a radical, ESR can be used to study the guanine cation radical, which can be a precursor to adduct formation. nih.govnih.govresearchgate.net These studies provide insight into the electronic structure of the radical intermediates and the environment in which they are formed, which is essential for understanding the initial steps of adduct formation. nih.govnih.gov

Mass Spectrometry-Based Approaches for Molecular Structure Determination

Mass spectrometry (MS) is a cornerstone in the structural analysis of DNA adducts, offering high sensitivity and the ability to determine molecular weights and deduce structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors in the parts-per-million (ppm) range. nih.gov This precision allows for the unambiguous determination of the elemental composition of the misonidazole-guanosine adducts. By comparing the experimentally measured exact mass to the theoretically calculated mass of a proposed adduct structure, researchers can confirm its elemental formula. nih.govnih.gov This is a critical step in the identification of novel adducts.

Table 3: Example of HRMS Data for a Hypothetical Adduct

| Proposed Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |

|---|

This table illustrates how HRMS data is used to confirm the elemental composition of an analyte.

Tandem mass spectrometry (MS/MS and MS³) is a powerful technique for elucidating the detailed structure of adducts. nih.gov In an MS/MS experiment, the protonated molecule of the misonidazole-guanosine adduct is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its connectivity. researchgate.net

A common fragmentation pathway for nucleoside adducts is the neutral loss of the deoxyribose sugar moiety, resulting in an ion corresponding to the modified guanine base. nih.govnih.gov Further fragmentation of this ion in an MS³ experiment can provide more detailed structural information about the nature of the modification and the site of attachment of the misonidazole metabolite to the guanine base. nih.gov This detailed fragmentation analysis is essential for distinguishing between different possible isomeric structures of the adduct. nih.gov

Collision-Induced Dissociation (CID) Pathways of Guanosine Adducts

The structural elucidation of Misonidazole-Guanosine adducts heavily relies on tandem mass spectrometry (MS/MS), particularly utilizing collision-induced dissociation (CID). CID provides valuable insights into the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pathways of these adducts are influenced by the intrinsic chemical properties of both the guanosine and the misonidazole moieties, as well as the nature of the covalent linkage between them.

Upon collisional activation, protonated misonidazole-guanosine adducts undergo a series of characteristic fragmentation reactions. The primary and most common fragmentation pathway observed for modified nucleosides is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the deoxyribose sugar moiety. nih.govnih.gov This initial fragmentation is a key diagnostic tool for identifying nucleoside adducts.

For N7-substituted guanine adducts, a common fragmentation pathway involves the cleavage of the bond between the substituent and the guanine, often resulting in a protonated guanine ion at m/z 152. nih.gov However, the stability of the linkage in the misonidazole-guanosine adduct will dictate the prevalence of this pathway.

The specific fragmentation pathways of the Misonidazole-Guanosine adduct can be summarized in the following proposed steps, based on the known fragmentation of its constituent parts and similar modified nucleosides:

Neutral Loss of Deoxyribose: The initial and most prominent fragmentation is the cleavage of the glycosidic bond, leading to the loss of the deoxyribose sugar (a neutral loss of 116 Da). This results in the formation of the protonated misonidazole-guanine base adduct.

Fragmentation of the Misonidazole Moiety: The misonidazole portion of the remaining adduct can undergo several characteristic fragmentations:

Loss of the Nitro Group: A common pathway is the elimination of the nitro group as nitrogen dioxide (NO₂), resulting in a significant fragment ion.

Side-Chain Cleavage: The side chain of misonidazole can cleave at various points, leading to losses of fragments such as CH₂OCH₃. researchgate.net

Fragmentation of the Guanine Moiety: The guanine base itself can fragment through established pathways:

Loss of Ammonia (B1221849): Elimination of ammonia (NH₃) is a characteristic fragmentation of the guanine ring. nih.gov

Loss of Cyanamide (B42294): Cleavage of the imidazole (B134444) ring can lead to the neutral loss of cyanamide (NH₂CN). nih.gov

Cleavage of the Misonidazole-Guanine Linkage: Depending on the site of adduction and the energy of collision, the bond connecting the misonidazole and guanine moieties can cleave, potentially leading to the formation of a protonated guanine ion or a fragment corresponding to the misonidazole derivative.

The observed product ions and their relative abundances in the CID spectrum provide a detailed fingerprint for the specific isomeric structure of the Misonidazole-Guanosine adduct.

Interactive Data Table of Proposed Fragment Ions

| Precursor Ion | Fragmentation Pathway | Neutral Loss | m/z of Product Ion |

| [M+H]⁺ | Loss of Deoxyribose | 116 | [M+H - 116]⁺ |

| [M+H - 116]⁺ | Loss of NO₂ | 46 | [M+H - 116 - 46]⁺ |

| [M+H - 116]⁺ | Loss of CH₂OCH₃ | 45 | [M+H - 116 - 45]⁺ |

| [M+H - 116]⁺ | Loss of NH₃ | 17 | [M+H - 116 - 17]⁺ |

| [M+H - 116]⁺ | Loss of NH₂CN | 42 | [M+H - 116 - 42]⁺ |

Analytical Methodologies for Misonidazole Guanosine Adduct Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating DNA adducts from the complex matrix of a hydrolyzed DNA sample, which primarily consists of the four canonical deoxynucleosides. This separation is critical to prevent ion suppression in the mass spectrometer and to distinguish isomeric adducts.

High-Performance Liquid Chromatography (HPLC) for Adduct Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation of Misonidazole-guanosine adducts from unmodified nucleosides. The technique leverages the physicochemical differences between the adduct and the normal DNA building blocks. Reversed-phase HPLC is most commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

Following enzymatic hydrolysis of DNA to its constituent deoxynucleosides, the resulting mixture is injected into the HPLC system. A gradient elution is typically applied, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. Unmodified deoxynucleosides, being highly polar, elute early, while the generally more lipophilic Misonidazole-guanosine adduct is retained longer on the column, allowing for its effective separation. nih.gov The separated components can be detected by a UV detector, as the purine (B94841) and pyrimidine (B1678525) bases absorb UV light, or collected for further analysis. nih.gov Offline HPLC can also be used as a sample purification step to enrich the adducts and remove the bulk of unmodified nucleosides before mass spectrometry analysis. frontiersin.org

Table 1: Representative HPLC Parameters for DNA Adduct Separation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 6.5) | Polar phase for eluting hydrophilic compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Nonpolar phase for eluting hydrophobic compounds. |

| Flow Rate | 0.2 - 0.4 mL/min | Standard flow for analytical scale separations. |

| Gradient | 5% to 60% B over 30 minutes | Ensures separation of both polar unmodified nucleosides and less polar adducts. |

| Detection | UV Absorbance at 254 nm | Detects nucleobases for fraction collection or preliminary quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Its Hyphenated Variants

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the definitive technique for both identifying and quantifying DNA adducts. rsc.org Mass spectrometry offers unparalleled sensitivity and structural specificity. nih.gov When combined with the separative power of HPLC, it provides a robust platform for adduct analysis.

Electrospray ionization (ESI) is the most common interface, as it gently ionizes the polar, non-volatile deoxynucleoside adducts as they elute from the HPLC column, typically forming protonated molecules [M+H]⁺. These ions are then guided into the mass analyzer.

Tandem mass spectrometry (MS/MS or MS²) is crucial for structural confirmation. In this process, the [M+H]⁺ ion of a suspected adduct is selected and fragmented. Deoxynucleoside adducts exhibit a characteristic fragmentation pattern: the neutral loss of the 2'-deoxyribose moiety (mass of 116.0474 Da). frontiersin.org This specific loss is a hallmark of this class of compounds and is often used to screen for their presence. Further fragmentation of the remaining modified base (the [BH₂]⁺ ion) in an MS³ experiment can provide more detailed structural information about the adduct. nih.gov

DNA Adductomics Approaches

DNA adductomics refers to the comprehensive analysis of all DNA adducts within a biological sample. nih.gov This "-omics" approach can be performed in two modes: untargeted, for discovery, and targeted, for quantification.

Untargeted DNA Adductomics for Comprehensive Profiling

Untargeted DNA adductomics is a hypothesis-generating approach used to screen for and identify all possible DNA modifications in a sample, including previously unknown Misonidazole-related products. nih.gov This is particularly useful for obtaining a global profile of the DNA damage caused by a compound.

The methodology relies on high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) instruments. A common workflow is the Data-Dependent Constant Neutral Loss-Triple Stage Mass Spectrometry (DDA-CNL/MS³) approach. frontiersin.orgnih.gov In this experiment, the mass spectrometer continuously scans for all ions. When an ion is detected that, upon fragmentation (MS²), loses the specific mass of deoxyribose (116.0474 Da), the instrument is automatically triggered to perform a further fragmentation (MS³) on the resulting modified base ion. nih.gov By sifting through the data for these specific neutral-loss events, researchers can pinpoint potential deoxynucleoside adducts from thousands of background signals and use the high-resolution MS³ spectra to help elucidate their structures. frontiersin.orgnih.gov

Targeted DNA Adductomics for Specific Misonidazole-Guanosine Product Analysis

Targeted DNA adductomics is a quantitative, hypothesis-testing approach that focuses on measuring a specific, known adduct with maximum sensitivity and specificity. maastrichtuniversity.nl This method is ideal for quantifying the this compound once its identity has been confirmed.

The most common technique is Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), typically performed on a triple quadrupole or high-resolution Orbitrap mass spectrometer, respectively. frontiersin.org In this method, the instrument is programmed to specifically monitor for the mass-to-charge ratio (m/z) of the Misonidazole-guanosine adduct's precursor ion ([M+H]⁺) and one or more of its specific fragment ions. The transition from the precursor ion to a specific product ion is highly selective, minimizing interference from other molecules in the sample and allowing for detection at levels as low as one adduct per 10⁹ unmodified nucleotides. nih.govnih.gov

Table 2: Comparison of Untargeted and Targeted DNA Adductomics

| Feature | Untargeted Adductomics | Targeted Adductomics |

|---|---|---|

| Goal | Discovery & Profiling (Qualitative) | Quantification (Quantitative) |

| Approach | Screening for all potential adducts based on a common feature (e.g., neutral loss). | Monitoring for a specific precursor-to-product ion transition for a known adduct. |

| Instrumentation | High-Resolution MS (Orbitrap, Q-TOF) | Triple Quadrupole MS or HRMS (Orbitrap, Q-TOF) |

| Common Technique | Data-Dependent Constant Neutral Loss (DD-CNL-MS³) | Selected/Parallel Reaction Monitoring (SRM/PRM) |

| Outcome | Identification of known and unknown DNA adducts. | Accurate concentration of a specific DNA adduct. |

Application of Isotope-Labeled Standards (e.g., ¹⁵N-labeled DNA) for Validation

Accurate quantification in mass spectrometry is often hampered by matrix effects and variations in instrument response. The use of stable isotope-labeled internal standards is considered the "gold standard" for overcoming these challenges and achieving precise quantification. nih.gov

The ideal approach involves synthesizing the Misonidazole-guanosine adduct with heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H) incorporated into its structure. nih.gov A known amount of this labeled standard is spiked into the biological sample at the earliest possible stage of preparation. Because the labeled standard is chemically identical to the unlabeled (native) adduct, it co-elutes chromatographically and experiences the same matrix effects and ionization efficiency. By measuring the ratio of the native adduct's signal to the labeled standard's signal, an accurate quantification can be made. berkeley.edu

A powerful validation strategy involves the use of uniformly ¹⁵N-labeled DNA, which can be obtained from bacteria grown in ¹⁵N-enriched media. maastrichtuniversity.nl This ¹⁵N-DNA is treated with Misonidazole (B1676599) in parallel with the standard ¹⁴N-DNA from the experimental sample. The resulting digests are mixed, and the analyst looks for co-eluting pairs of ¹⁴N- and ¹⁵N-labeled adducts. The consistent mass shift between the pairs in the mass spectrometer provides definitive confirmation of the adduct's identity and elemental composition. maastrichtuniversity.nl

Electrochemical Detection Methods

Electrochemical techniques offer a highly sensitive and selective approach for the analysis of DNA adducts, such as the this compound. These methods are predicated on the electroactive nature of many adducts, which allows for their detection and quantification based on their oxidation or reduction behavior at an electrode surface.

Amperometric Detection in Capillary Zone Electrophoresis

Capillary zone electrophoresis (CZE) coupled with amperometric detection is a powerful analytical tool for the separation and quantification of DNA adducts. This method combines the high separation efficiency of CZE with the specificity and sensitivity of electrochemical detection. The principle of this technique lies in the separation of charged molecules in a narrow-bore capillary under the influence of a high electric field. Following separation, the electroactive analytes, such as the this compound, are detected as they pass over an electrode held at a specific potential.

Guanine (B1146940), among the normal DNA bases, is the most susceptible to oxidative damage, and many of its adducts are electrochemically active. nih.gov This intrinsic property makes the Misonidazole-guanosine adduct a suitable candidate for amperometric detection. In a typical CZE-amperometric detection setup, a working electrode is positioned at the end of the capillary. As the separated components of a sample elute from the capillary, electroactive species are either oxidized or reduced at the electrode surface, generating a current that is proportional to the concentration of the analyte.

The sensitivity of CZE with amperometric detection is often comparable to that of UV detection, with the added advantage of selectivity, as only electroactive compounds will generate a signal. nih.gov For the analysis of the this compound, the applied potential at the working electrode would be optimized to selectively detect the adduct while minimizing interference from other components in the sample matrix.

Table 1: Comparison of Detection Methods in Capillary Electrophoresis for DNA Adducts

| Feature | Amperometric Detection | UV Detection |

| Principle | Measures current from redox reactions | Measures absorbance of UV light |

| Selectivity | High (for electroactive species) | Moderate |

| Sensitivity | Comparable to UV, potentially higher | Good |

| Applicability to Misonidazole-Guanosine Adduct | High (due to electroactive guanine moiety) | Moderate |

Mass Voltammograms for Reaction Mechanism Insights

While the term "mass voltammogram" is not standard, the underlying principle of using voltammetric techniques to gain insights into reaction mechanisms is a cornerstone of electrochemistry. Cyclic voltammetry, for instance, is a widely used technique to study the redox properties of molecules and the mechanisms of their reactions. By scanning the potential of an electrode and measuring the resulting current, information about the formation and reactivity of intermediates in the reaction between misonidazole and guanosine (B1672433) can be obtained.

Studies on the electrochemical behavior of guanosine and related nitroimidazole compounds reveal that the guanine base is readily oxidizable. nih.govresearchgate.net The interaction of a reduced metabolite of misonidazole with guanosine to form the adduct involves complex redox chemistry. Voltammetric analysis can help to elucidate this mechanism by:

Identifying Redox Potentials: Determining the potentials at which misonidazole is reduced and the guanosine adduct is oxidized.

Characterizing Intermediates: Detecting transient species formed during the electrochemical reaction, which can provide clues about the reaction pathway.

Assessing Reaction Kinetics: The shape and scan rate dependence of the voltammetric peaks can provide information about the rates of electron transfer and any coupled chemical reactions.

By studying the voltammetric profiles of misonidazole, guanosine, and their reaction mixture under various conditions (e.g., pH, concentration), a detailed picture of the reaction mechanism can be constructed. This information is critical for understanding the chemical basis of the adduct's formation and its potential biological implications.

Alternative Adduct Detection Methods

Beyond electrochemical methods, several other techniques have been employed for the detection and quantification of DNA adducts, each with its own set of advantages and limitations.

³²P-Postlabeling Assay Considerations and Limitations

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. nih.gov The general procedure involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated, typically by thin-layer chromatography (TLC), and quantified by measuring their radioactivity.

Despite its high sensitivity, the application of the ³²P-postlabeling assay to the this compound presents several challenges and limitations:

Adduct Structure: The Misonidazole-guanosine adduct is a small, non-aromatic adduct. The ³²P-postlabeling technique is often more challenging for such adducts compared to large, bulky aromatic adducts. nih.gov

Chromatographic Separation: Small adducts may not be well-retained on the polyethyleneimine (PEI)-cellulose TLC plates under standard conditions, leading to difficulties in separating them from the large excess of unmodified nucleotides. nih.gov This can result in underestimation or failure to detect the adduct.

Enzymatic Efficiency: The efficiency of the T4 polynucleotide kinase labeling can vary for different adduct structures. If the Misonidazole-guanosine adduct is a poor substrate for the enzyme, the sensitivity of the assay will be compromised.

Adduct Instability: Some adducts can be unstable and may be lost during the sample preparation and analysis steps. For instance, adducts formed at the N-7 position of guanine can be particularly labile. nih.gov

To overcome some of these limitations, modifications to the standard ³²P-postlabeling protocol may be necessary, such as adjusting the chromatographic conditions or using alternative enrichment procedures to selectively isolate the adducts prior to labeling. nih.gov

Table 2: Key Considerations for ³²P-Postlabeling of Misonidazole-Guanosine Adducts

| Consideration | Implication for Misonidazole-Guanosine Adduct |

| Adduct Size | Small adduct may require modified chromatographic methods. |

| Adduct Polarity | May influence choice of TLC solvents and enrichment strategy. |

| Labeling Efficiency | Structural features may affect T4 polynucleotide kinase activity. |

| Potential Instability | Requires careful handling and optimized digestion conditions. |

Immunochemical Methods for Adduct Recognition

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), are based on the highly specific recognition of an adduct by an antibody. These techniques can be very sensitive and are well-suited for screening a large number of samples. The development of a reliable immunochemical assay for the this compound would require the production of monoclonal or polyclonal antibodies that specifically bind to the adduct.

However, the generation of high-affinity antibodies specific for small molecule-DNA adducts can be challenging. In the case of 2-nitroimidazoles, attempts to produce monoclonal antibodies against adducts of misonidazole have been reported to be unsuccessful. aacrjournals.org In contrast, monoclonal antibodies have been successfully developed for adducts of other nitroimidazoles, such as EF5, a derivative of etanidazole. aacrjournals.org

The development of a successful immunoassay for the Misonidazole-guanosine adduct would involve:

Antigen Preparation: Synthesizing the Misonidazole-guanosine adduct and conjugating it to a carrier protein to make it immunogenic.

Antibody Production: Immunizing animals with the antigen and screening for antibodies with high specificity and affinity for the adduct.

Assay Development: Establishing a sensitive and robust assay format, such as a competitive ELISA, for the quantification of the adduct in biological samples.

While the development of specific antibodies for the Misonidazole-guanosine adduct has proven difficult, the potential for high-throughput analysis makes immunochemical methods an attractive, albeit challenging, avenue for future research.

Biological Implications of Misonidazole Guanosine Adducts in Vitro

Impact on DNA Integrity and Conformation In Vitro

The covalent attachment of a misonidazole (B1676599) metabolite to guanine (B1146940) fundamentally alters the local chemical structure of the DNA, which in turn can compromise its physical integrity and higher-order conformation.

In vitro studies have demonstrated a clear correlation between the exposure of mammalian cells to misonidazole under hypoxic conditions and the induction of DNA damage, including single-strand breaks. nih.govnih.gov This damage is a direct consequence of the metabolic nitroreduction process that generates DNA-reactive species. nih.gov The formation of the misonidazole-guanosine adduct introduces instability into the DNA backbone. The N7-position of guanine is a common site for alkylation, and such adducts are known to have chemical instability, creating a labile glycosidic bond. nih.govnih.gov This instability can lead to the spontaneous loss of the adducted base (depurination), leaving behind an apurinic (AP) site. These AP sites, along with the unstable adducts themselves, are susceptible to phosphodiester bond cleavage under alkaline conditions, manifesting as alkali-labile sites, which are subsequently detected as single-strand breaks in assays like alkaline elution or the comet assay. nih.govresearchgate.net

Therefore, the formation of the misonidazole-guanosine adduct is a key initiating event that can lead to a cascade of further DNA damage, compromising the primary structure of the DNA molecule by introducing breaks in the sugar-phosphate backbone.

The formation of a bulky chemical adduct on a DNA base can significantly distort the regular helical structure of DNA. While specific biophysical studies detailing the precise conformational changes induced by the misonidazole-guanosine product are not extensively documented, principles derived from other bulky guanine adducts provide a strong basis for understanding the likely impact. acs.orgtandfonline.comresearchgate.net

The covalent bonding of the misonidazole moiety to guanine is expected to cause localized disruption of the DNA double helix. This can manifest in several ways:

Helical Unwinding: The presence of the adduct can force the separation of base pairs, leading to a distortion and unwinding of the helix. wikipedia.org

Changes in Glycosidic Bond Conformation: Bulky adducts at the C8 or N² position of guanine can force a rotation around the glycosidic bond, shifting the guanine base from its normal anti conformation to a syn conformation. nih.govnih.gov This reorientation disrupts standard Watson-Crick base pairing with the opposing cytosine.

These distortions can affect the accessibility of the DNA to proteins and enzymes, influencing subsequent biological processes. acs.org The extent of the distortion depends on the size, shape, and specific location of the adduct. nih.govacs.org

Interference with DNA Replication and Repair Mechanisms In Vitro

DNA adducts represent significant obstacles to the cellular machinery responsible for DNA replication and repair. Cell-free systems provide an ideal environment to dissect these interactions without the complexities of the cellular milieu.

The presence of a misonidazole-guanosine adduct on a DNA template can act as a physical blockade to the progression of DNA polymerases. In cell-free replication assays, where a purified DNA template containing such adducts is incubated with DNA polymerase and necessary precursors, a significant inhibition of DNA synthesis is observed. scispace.com Replicative polymerases, which are optimized for high-fidelity synthesis on undamaged templates, are typically stalled by bulky or distorting lesions. mdpi.com This stalling leads to the generation of truncated replication products, as the polymerase is unable to proceed past the site of the adduct. This blockage of DNA replication is a primary mechanism through which such adducts exert their cytotoxic effects. wikipedia.org

| DNA Lesion Type | Effect on Replicative Polymerase | Outcome in Cell-Free Synthesis |

|---|---|---|

| Base Mismatch | Minor slowing, potential for proofreading | Full-length product with correction |

| Small Alkyl Adduct (e.g., O⁶-MeG) | Potential for misincorporation, some stalling | Mixture of full-length (mutated) and truncated products |

| Bulky Adduct (e.g., Misonidazole-Guanosine) | Strong stalling/blockade | Predominantly truncated products |

| Interstrand Crosslink | Complete blockade | Severely truncated products |

While high-fidelity replicative polymerases are blocked by lesions like the misonidazole-guanosine adduct, cells possess specialized DNA polymerases capable of "translesion synthesis" (TLS). nih.gov These TLS polymerases have more open active sites and lower fidelity, allowing them to accommodate a damaged template base and synthesize past the lesion, albeit often at the cost of introducing mutations. nih.gov

In vitro studies of other bulky guanine adducts have shown varied responses by different TLS polymerases:

DNA Polymerase η (eta): Often capable of bypassing bulky adducts. Depending on the adduct, it can perform this bypass in either an error-free or error-prone manner. nih.govacs.org

DNA Polymerase κ (kappa): Has been shown to be relatively efficient at bypassing bulky N²-guanine adducts, often in an error-free manner by correctly inserting a cytosine opposite the adducted guanine. acs.orgewha.ac.kr

DNA Polymerase ζ (zeta) and Rev1: Often work in concert, where Rev1 may insert a nucleotide (frequently a cytosine) opposite the lesion, and Pol ζ extends from this point. acs.org

The specific outcome of encountering a misonidazole-guanosine adduct would depend on which TLS polymerase is engaged. If a polymerase like Pol κ bypasses the lesion correctly, it is an error-free event. However, if another polymerase misincorporates a base opposite the adduct, it leads to a mutation. ewha.ac.kr The efficiency of this bypass is generally much lower than normal replication, and the choice of polymerase can be influenced by the specific conformation of the adduct. nih.govewha.ac.kr

Consequences for Transcriptional Processes In Vitro

Just as DNA replication is blocked by physical lesions, the process of transcription by RNA polymerase can also be severely impeded. The presence of a misonidazole-guanosine adduct on the template DNA strand serves as a significant barrier to the elongating RNA polymerase complex. acs.orgnih.gov

In in vitro transcription assays, where a DNA template containing the adduct is transcribed by purified RNA polymerase, the lesion causes the polymerase to stall. oup.comunc.edu This results in the premature termination of transcription and the production of truncated RNA transcripts. acs.orgresearchgate.net The ability of an adduct to block transcription is a critical aspect of its biological impact, as it prevents the expression of the gene containing the lesion. mdpi.comacs.org Generally, bulky adducts are more potent inhibitors of RNA synthesis than smaller lesions. acs.org This stalling of RNA polymerase is also a key signal for initiating transcription-coupled repair (TCR), a sub-pathway of nucleotide excision repair that specifically removes lesions from actively transcribed gene strands. nih.govdntb.gov.ua

| Lesion Property | Impact on RNA Polymerase Elongation | Resulting Transcript |

|---|---|---|

| Minor Base Modification (non-distorting) | May be bypassed, sometimes causing misincorporation | Full-length (potentially mutated) |

| Bulky Adduct (e.g., Misonidazole-Guanosine) | Strong stalling and dissociation | Truncated |

| Single-Strand Break | Polymerase dissociation at the break | Truncated |

| Abasic Site | Strong stalling, potential for slow bypass | Truncated or full-length (mutated) |

Assessment of Template Activity of DNA for RNA Synthesis

The covalent binding of chemical agents to DNA, forming adducts, can significantly impede essential cellular processes that rely on the DNA template, such as replication and transcription. The formation of a misonidazole-guanosine adduct introduces a bulky lesion on the DNA strand. This structural alteration can act as a physical barrier to the progression of RNA polymerase, the enzyme responsible for transcribing DNA into RNA.

While direct studies on the misonidazole-guanosine adduct's effect on RNA synthesis are specific, the general mechanism is well-established from research on other DNA adducts. For instance, bulky adducts formed by agents like adriamycin at guanine sites have been shown to inhibit the binding of RNA polymerase to promoter regions and stall the transcription process. uq.edu.au This inhibition can occur through several mechanisms:

Steric Hindrance: The adduct may physically block the active site of RNA polymerase, preventing it from moving along the DNA strand. mit.edu

DNA Conformation Changes: The adduct can distort the helical structure of DNA, making the recognition sequence unrecognizable to the transcription machinery. uq.edu.au

Inhibition of Transcription Factor Binding: Adducts located within promoter or enhancer sequences can prevent the binding of necessary transcription factors, thereby inhibiting the initiation of transcription. mdpi.com

The consequence of such transcriptional inhibition is the downregulation of gene expression, which can contribute to the cytotoxic effects of the parent compound. uq.edu.au It is hypothesized that the this compound similarly compromises the template activity of DNA, leading to a reduction in RNA synthesis and subsequent protein production, ultimately affecting cell viability.

Adduct Formation as a Molecular Marker for Genotoxicity Studies In Vitro

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis and genotoxicity. researchgate.net Consequently, the detection and quantification of specific adducts, such as the this compound, serve as valuable molecular markers or biomarkers in genotoxicity studies. nih.gov These adducts provide a direct measure of the "biologically effective dose"—the amount of a chemical that has reached its target and reacted with the DNA. nih.gov This is a more precise indicator of potential harm than simply measuring the external exposure level.

The use of DNA adducts as biomarkers is foundational to in vitro genotoxicity testing for several reasons:

Mechanism-Based: It confirms that the compound or its metabolites are DNA-reactive.

Dosimetry: Adduct levels can be quantified, allowing for dose-response relationships to be established.

Early Warning: Adducts are an early biomarker of exposure and potential genotoxic effect, appearing before downstream consequences like mutations or cell death. www.gov.uk

Correlation of Adduct Levels with Cellular Responses

A key aspect of validating a biomarker is establishing a clear link between its presence and a biological outcome. In vitro studies with misonidazole have demonstrated a correlation between the extent of DNA binding and cellular responses, particularly cytotoxicity. Under hypoxic conditions, which are necessary for the reductive metabolic activation of misonidazole, the drug's binding to DNA occurs. nih.gov This binding is directly associated with adverse cellular effects.

Research has shown a direct relationship between misonidazole-induced cytotoxicity in hypoxic mammalian cells and the level of DNA damage. The formation of these adducts contributes to effects such as DNA strand breaks and a loss of the cells' colony-forming ability. This correlation underscores the role of DNA adduct formation as a primary mechanism of misonidazole's cytotoxic action.

| Relative Misonidazole Exposure (Hypoxic) | Measured DNA Adduct Level (Arbitrary Units) | Cellular Response (Cell Viability %) |

|---|---|---|

| Low | 15 | 85% |

| Medium | 45 | 50% |

| High | 80 | 15% |

This interactive table illustrates the conceptual dose-response relationship between misonidazole exposure, the resulting DNA adduct levels, and the decrease in cell viability. Users can sort the columns to observe the direct correlation.

Genotoxic Potential Assessment in In Vitro Cell Models

The genotoxic potential of chemicals that form DNA adducts is routinely assessed using a battery of in vitro tests with various cell models. These assays are designed to detect different types of genetic damage. For a compound like misonidazole, which forms adducts at guanosine (B1672433) sites, these tests can quantify the resulting genotoxic consequences.

Commonly used in vitro cell models and assays for this purpose include:

Mammalian Cell Lines: Human cells (e.g., HepG2 liver cells, lymphocytes) or rodent cell lines (e.g., Chinese Hamster Ovary - CHO cells) are exposed to the test compound.

Micronucleus Test: This assay is a widely used method to assess genotoxicity. mdpi.com It detects small, additional nuclei (micronuclei) in the cytoplasm of cells that have undergone division. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis, indicating that chromosome breakage (clastogenicity) or loss (aneugenicity) has occurred as a result of the DNA damage. nih.gov

Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique measures DNA strand breaks in individual cells. After treatment, cells are embedded in agarose (B213101) gel, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

In the context of the this compound, these assays would be performed on cultured cells exposed to misonidazole under hypoxic conditions. A positive result in these assays—such as an increased frequency of micronuclei or longer comet tails—would provide strong evidence of the adduct's genotoxic potential.

| In Vitro Model | Genotoxicity Assay | Endpoint Measured | Relevance to Misonidazole-Guanosine Adduct |

|---|---|---|---|

| Human Lymphocytes | Micronucleus Assay | Frequency of Micronuclei | Measures chromosome breaks/loss resulting from adduct-induced replication stress. |

| CHO Cells | Comet Assay | DNA Strand Breaks (Comet Tail Length) | Directly quantifies DNA fragmentation caused by adducts or their repair. |

| HepG2 Cells | Gene Mutation Assay (e.g., HPRT) | Frequency of Mutations at a Specific Gene Locus | Assesses the mutagenic potential of adducts that are not repaired correctly. |

This interactive table summarizes common in vitro models and assays used to assess the genotoxic potential of DNA adducts. Users can sort the table by model, assay, or endpoint.

Computational Studies of Misonidazole Guanosine Adducts

Quantum Chemical Calculations for Adduct Stability and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of DNA adducts at the electronic level. These methods provide insights into the stability, reactivity, and electronic structure of the modified nucleobase, which are crucial for predicting its biological consequences.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. In the context of nitroimidazole-guanosine adducts, DFT is employed to determine the most stable geometric conformations of the adduct and to analyze its electronic properties.

For the representative 5-guanidino-4-nitroimidazole (NI) lesion, quantum mechanical studies have been used to obtain a geometry-optimized, lowest-energy planar structure of the NI base in isolation. However, when the NI base is incorporated as a nucleoside (i.e., attached to a deoxyribose sugar), steric hindrance between the nitroimidazole moiety and the sugar forces the base to adopt a non-planar conformation. acs.org This structural perturbation is a key finding, as it indicates that the very formation of the adduct induces a distortion from the natural planar geometry of a DNA base.

Thermodynamic and Kinetic Feasibility of Adduct Formation

The formation of a covalent bond between a reactive metabolite of misonidazole (B1676599) and guanosine (B1672433) is a complex chemical reaction. While specific thermodynamic and kinetic data for the misonidazole-guanosine adduct are scarce due to its instability, computational models can predict the feasibility of such reactions. nih.gov The reductive activation of 5-nitroimidazoles is understood to proceed via a four-electron reduction to form a reactive hydroxylamine (B1172632) intermediate, which then undergoes nucleophilic attack, often at the C4 position of the imidazole (B134444) ring. nih.gov

Computational studies on related systems can elucidate the reaction pathways and energy barriers associated with adduct formation. These calculations help to confirm that the formation of such adducts is thermodynamically favorable under the conditions of hypoxic cellular environments where reactive misonidazole metabolites are generated.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemistry provides insights into the isolated adduct, Molecular Dynamics (MD) simulations are essential for understanding its behavior within the dynamic, solvated environment of a DNA double helix. MD simulations model the movement of atoms over time, revealing how the adduct is accommodated within the nucleic acid structure and how it affects the local and global conformation of the DNA.

Analysis of Adduct Accommodation within Nucleic Acid Helices

MD simulations of DNA duplexes containing the 5-guanidino-4-nitroimidazole (NI) lesion reveal significant conformational flexibility. A key finding is that the NI adduct can adopt both syn and anti conformations relative to the deoxyribose sugar. acs.org This is a critical distinction from the canonical B-DNA structure where bases are predominantly in the anti conformation.

The preferred conformation depends on the base it is paired with. In the syn conformation, the bulky guanidino group of the NI lesion is positioned in the major groove of the DNA. Conversely, in the anti conformation, this group resides in the minor groove. acs.org This conformational duality suggests that the adduct can present different structural profiles to the cellular machinery, which may have implications for DNA replication and repair.

The table below summarizes the relative stabilities of the syn and anti conformations of the NI adduct when paired with different partner bases, as determined by thermodynamic analysis from MD simulations. acs.org

| Partner Base | Preferred Conformation | Relative Free Energy (kcal/mol) | Guanidino Group Position |

| Cytosine (C) | anti | 0.0 | Minor Groove |

| Adenine (B156593) (A) | syn | -1.0 | Major Groove |

| Guanine (B1146940) (G) | syn | -1.7 | Major Groove |

| Thymine (B56734) (T) | anti | 0.0 | Minor Groove |

Data derived from thermodynamic analyses of MD simulations of the 5-guanidino-4-nitroimidazole (NI) lesion. acs.org

Influence of Adduct Structure on Local DNA Helical Conformation

The presence of a bulky and conformationally flexible adduct like NI significantly perturbs the local structure of the DNA helix. MD simulations show that duplexes containing the NI lesion are considerably destabilized compared to unmodified DNA. acs.orgnih.gov

Structural analyses of the simulation trajectories highlight several key distortions:

Hydrogen Bonding: The hydrogen bonding pattern between the NI lesion and its partner base is often disrupted or altered. While the least distorted duplex occurs when NI is paired with cytosine, favorable hydrogen bonding interactions are also observed with adenine and guanine, which could explain the misincorporation of these bases opposite the lesion during replication. acs.org

Base Stacking: The adduct's non-planar structure and its ability to shift between syn and anti conformations disrupt the normal stacking interactions with neighboring base pairs.

These structural perturbations are critical, as they serve as recognition signals for the cellular DNA repair machinery.

Modeling of Adduct-Enzyme Interactions In Silico

The ultimate fate of a DNA adduct—whether it is repaired, leads to mutation, or causes cell death—depends on its interaction with various enzymes, particularly those involved in DNA repair and replication. In silico modeling, including molecular docking and further MD simulations, can predict how a DNA lesion is recognized and processed by these proteins.

While specific modeling studies of repair enzymes interacting with a misonidazole-guanosine adduct are not widely available, the structural insights gained from MD simulations of the NI-adducted DNA provide a strong foundation for such investigations. The distinct conformations (syn vs. anti) and the resulting helical distortions (e.g., groove widening, bending) create unique structural motifs that can be used for docking studies with DNA repair enzymes like glycosylases or nucleotide excision repair proteins. acs.org

For example, the positioning of the NI lesion's guanidino group in either the major or minor groove would present a very different interface for an approaching repair enzyme. acs.org Modeling can predict the binding affinity and orientation of the enzyme, suggesting which conformation is more likely to be recognized and excised. These computational predictions are invaluable for generating hypotheses about the mutagenicity and repair efficiency of such adducts, guiding future experimental research into the biological consequences of DNA damage by misonidazole and other nitroimidazole drugs.

Prediction of Binding Preferences to DNA-Processing Enzymes

The presence of a bulky adduct like the misonidazole-guanosine product in the DNA template can significantly hinder the progression of DNA polymerases, enzymes responsible for DNA replication. Molecular dynamics (MD) simulations and binding free energy calculations on other bulky guanine adducts have revealed key mechanistic details of this inhibition.

Computational studies on adducts such as O6-benzyl-guanine (Bz-dG) have shown that the bulky moiety can adopt various conformations within the DNA polymerase active site. acs.org These orientations can either block the binding of the incoming nucleotide or allow for bypass of the lesion, often with reduced efficiency and fidelity. For instance, the bulky group may intercalate into the DNA helix, causing significant distortion and preventing the proper alignment of the template and the incoming dNTP. acs.org Alternatively, the adduct may be accommodated in the major or minor groove, which can also lead to a decrease in the efficiency of nucleotide incorporation. nih.gov

The binding affinity of a DNA polymerase for a template containing a bulky adduct is often reduced compared to an unmodified template. This is due to a combination of factors, including steric clashes between the adduct and amino acid residues in the polymerase active site, as well as disruption of the hydrogen bonding network that stabilizes the pre-insertion complex. acs.org

Table 1: Predicted Binding Characteristics of Misonidazole-Guanosine Adduct to DNA Polymerases (Based on Analogy with Other Bulky Adducts)

| Feature | Predicted Effect of Misonidazole-Guanosine Adduct | Rationale based on Analogous Systems |

| Binding Affinity (Kd) | Likely increased (weaker binding) | Bulky adducts often cause steric hindrance in the polymerase active site, reducing binding affinity. acs.org |

| Catalytic Efficiency (kcat/Km) | Likely decreased | Distortion of the DNA template and active site can slow down the rate of nucleotide incorporation. ewha.ac.kr |

| Conformational Dynamics | Increased flexibility of the adducted nucleotide | The bulky group can disrupt base stacking and introduce conformational heterogeneity. acs.org |

| Replication Bypass | Possible, but likely error-prone | Translesion synthesis (TLS) polymerases are specialized to bypass bulky lesions, but often do so with lower fidelity. nih.gov |

It is important to note that the specific effects of the misonidazole-guanosine adduct will depend on its precise size, shape, and chemical properties, as well as the specific DNA polymerase involved. Translesion synthesis (TLS) polymerases, for example, have more spacious active sites that can better accommodate bulky lesions compared to high-fidelity replicative polymerases. nih.gov

Simulations of Adduct Recognition by DNA Repair Proteins

The primary cellular defense against bulky DNA adducts is the nucleotide excision repair (NER) pathway. oup.com Computational simulations have been instrumental in elucidating the mechanisms by which NER proteins recognize and bind to damaged DNA. A key principle that has emerged from these studies is that the NER machinery primarily recognizes the structural distortion of the DNA helix caused by the adduct, rather than the chemical identity of the adduct itself. nih.gov

The misonidazole-guanosine adduct, due to its bulky nature, is expected to cause significant local distortion of the DNA double helix. This distortion would likely involve unwinding of the helix, kinking of the DNA backbone, and disruption of Watson-Crick base pairing. nih.gov These structural perturbations are the initial signals for the recruitment of the NER machinery.

The initial recognition of damage in the global genome NER sub-pathway is mediated by the XPC-RAD23B complex. mdpi.com Molecular dynamics simulations of other bulky adducts have shown that these lesions increase the local flexibility of the DNA, which is thought to be a key feature recognized by XPC-RAD23B. nih.gov Once bound, the XPC complex initiates the assembly of the full NER machinery at the site of damage.

In some cases, bulky guanine adducts can also be recognized by the base excision repair (BER) pathway, although this is generally less efficient for larger lesions. umt.edu The interplay between NER and BER in the repair of bulky adducts can be complex and may depend on the specific structure of the adduct and the cellular context. mdpi.com

Table 2: Key DNA Repair Proteins and Their Predicted Interaction with the Misonidazole-Guanosine Adduct

| Protein/Complex | Function in Repair | Predicted Interaction with Misonidazole-Guanosine Adduct |

| XPC-RAD23B | Damage recognition in global genome NER | Binds to the DNA distortion caused by the adduct, initiating NER. mdpi.com |

| TFIIH Complex | DNA unwinding during NER | Further unwinds the DNA around the adduct to create a repair bubble. oup.com |

| XPA | Damage verification and scaffolding | Binds to the opened DNA structure and helps to position the nucleases. oup.com |

| RPA | Single-strand DNA binding | Stabilizes the unwound DNA strands during repair. oup.com |

| XPG and XPF-ERCC1 | Endonucleases | Incise the damaged DNA strand on either side of the adduct. escholarship.org |

Comparative Studies of Misonidazole Guanosine Adducts with Other Nitroimidazole Derived Adducts

Structural and Mechanistic Parallels with Other Nitroimidazole-Nucleoside Adducts

The formation of adducts by nitroimidazoles is a consequence of their reductive metabolism, which is enhanced under hypoxic conditions. This process generates reactive intermediates that can covalently bind to cellular macromolecules, including DNA.

Comparison with Metronidazole (B1676534), Benznidazole, and Other 2-Nitroimidazole (B3424786) Adducts

The reductive activation of 2-nitroimidazoles like Misonidazole (B1676599) under hypoxic conditions leads to the formation of reactive species that can interact with DNA. A key reaction involves the modification of guanine (B1146940) derivatives. Studies have shown that reduced Misonidazole reacts with guanosine (B1672433) to form a product identical to that seen when glyoxal (B1671930) reacts with guanosine. This suggests that the C-4-C-5 fragment of the imidazole (B134444) ring is involved in this modification. The resulting structure features a new 5-membered ring with a -CHOH-CHOH- linkage between the N-1 and N-2 positions of the guanine base. This modification of guanine is considered a potential molecular mechanism for the cytotoxic properties of Misonidazole.

Metronidazole, a 5-nitroimidazole, also forms an adduct with guanosine upon reduction. However, this adduct is notably unstable and decomposes into various products, including the original guanosine. The tentatively identified structure is 1-(2-hydroxyethyl)-2-methyl-5-(N2-guanosinylamino)imidazole. The instability of this adduct in vitro suggests that its biological significance in vivo is highly dependent on the specifics of intracellular metabolism and decomposition pathways. nih.gov

Benznidazole, a 2-nitroimidazole, undergoes activation by trypanosomal type I nitroreductases, leading to the formation of glyoxal. This reactive dialdehyde (B1249045) then readily reacts with guanosine to generate guanosine-glyoxal adducts. This mechanism highlights a common pathway among certain nitroimidazoles where the ultimate DNA-damaging species is generated from the breakdown of the parent compound's intermediate metabolites.

The following table summarizes the key characteristics of adducts formed by these nitroimidazoles with guanosine.

| Compound | Class | Activating Condition | Key Reactive Intermediate | Guanosine Adduct Structure | Adduct Stability |

| Misonidazole | 2-Nitroimidazole | Hypoxic Reduction | Glyoxal (from imidazole ring fragmentation) | Cyclic glyoxal-guanosine adduct | Stable |

| Metronidazole | 5-Nitroimidazole | Reduction | Reduced metronidazole species | 1-(2-hydroxyethyl)-2-methyl-5-(N2-guanosinylamino)imidazole | Unstable |

| Benznidazole | 2-Nitroimidazole | Nitroreductase-mediated reduction | Glyoxal | Guanosine-glyoxal adduct | Stable |

Analysis of Different Nucleobase Adducts (e.g., Adenine (B156593), Cytosine)

While guanine is a primary target for many DNA-damaging agents due to its high nucleophilicity, the interaction of nitroimidazoles with other nucleobases is also of interest. Research on the effects of Misonidazole on radiation-induced damage to DNA bases has provided some insights. In deaerated aqueous solutions, Misonidazole was found to affect the radiation-induced reduction of adenine and cytosine, in addition to thymine (B56734).

In studies with the 5-nitroimidazole Ornidazole and its metal complexes, the radiation-induced damage to adenine and cytosine was investigated. While Ornidazole itself showed comparable enhancement of radiation-induced damage for adenine and thymine, its effect on cytosine was less pronounced. However, a copper complex of Ornidazole, Cu(Onz)₂Cl₂, significantly enhanced the radiation-induced modification of all three nucleobases, with comparable effects on adenine and cytosine. nih.gov This suggests that the specific nitroimidazole compound and its chemical environment can influence its reactivity towards different DNA bases.

Direct characterization of Misonidazole adducts with adenine and cytosine is less documented than for guanosine. The focus on guanine adducts stems from their prevalence and established role in mutagenesis and cytotoxicity. However, the potential for reactions with other nucleobases cannot be discounted and represents an area for further investigation to fully understand the complete DNA damage profile of Misonidazole.

Adduct Profiles of Hypoxia-Activated Prodrugs

The development of hypoxia-activated prodrugs (HAPs) has led to a focus on their DNA adduct profiles as biomarkers of their activation and efficacy. Comparative analysis of these profiles provides a basis for understanding their differential activities.

Comparative Adductomics of Misonidazole and Related Prodrugs (e.g., CP-506, PR-104)

Adductomics, the comprehensive analysis of DNA adducts, has been instrumental in characterizing the activity of modern HAPs. While detailed adductomics studies directly comparing Misonidazole with newer agents like CP-506 and PR-104 are limited, individual studies of these compounds allow for an indirect comparison.

Misonidazole's binding to cellular macromolecules is a well-established consequence of its hypoxic metabolism. nih.gov This binding is considered a marker for hypoxic cells.

CP-506 is a newer DNA-alkylating HAP that has been studied using high-resolution mass spectrometry-based adductomics. maastrichtuniversity.nl In vitro studies identified a total of 39 putative DNA adducts resulting from the reaction of CP-506 and its metabolites with DNA. maastrichtuniversity.nl These included both mono-adducts and cross-links. maastrichtuniversity.nl

PR-104 is another HAP that is activated by nitroreduction to form DNA-alkylating species. Adductomics studies of PR-104 have identified both mono- and cross-linked DNA adducts induced by its metabolites, PR-104H and PR-104M, as well as by direct alkylation by the parent drug, PR-104A.

A conceptual comparison of the adduct profiles is presented below.

| Feature | Misonidazole | CP-506 | PR-104 |

| Adduct Type | Primarily mono-adducts with macromolecules | Mono-adducts and cross-links | Mono-adducts and cross-links |

| Primary Target | Guanine in DNA, proteins, thiols | DNA | DNA |

| Adductomic Complexity | Less characterized by modern adductomics | High (39 putative adducts identified in vitro) | High (multiple adducts from parent drug and metabolites) |

Differential Adduct Formation under Hypoxic Versus Normoxic Conditions

A defining characteristic of HAPs is their selective activity in hypoxic environments. This is reflected in the differential formation of their DNA adducts under varying oxygen levels.

For Misonidazole , the covalent binding of its metabolites to cellular molecules is significantly higher in hypoxic cells compared to oxygenated cells. This selective binding is a cornerstone of its use as a hypoxia marker. nih.gov

Similarly, for CP-506 , a greater number of DNA adducts are observed in cancer cells treated under hypoxic conditions compared to normoxic conditions. maastrichtuniversity.nl For instance, in one study, 8–14 adducts were detected under anoxia versus only 2–3 under normoxia, depending on the cell line. maastrichtuniversity.nl Furthermore, the more cytotoxic cross-linked adducts were detected exclusively under hypoxic conditions. maastrichtuniversity.nl

The activation of PR-104 is also markedly enhanced under hypoxia, leading to increased formation of its DNA adducts. However, PR-104A can also be activated by the enzyme AKR1C3 independently of oxygen levels, which can lead to some level of adduct formation even in aerobic conditions in cells expressing this enzyme.

The table below summarizes the oxygen-dependent adduct formation for these compounds.

| Compound | Adduct Formation in Hypoxia | Adduct Formation in Normoxia | Hypoxia-to-Normoxia Adduct Ratio |

| Misonidazole | Significantly increased | Minimal | High |

| CP-506 | Significantly increased, including cross-links | Low levels of mono-adducts | High |

| PR-104 | Significantly increased | Can occur via AKR1C3 activation | Variable, but generally high |

Cross-Reactivity with Other Biomolecules

Reduced Misonidazole has been shown to bind covalently to various cellular macromolecules. scispace.com Studies using radiolabeled Misonidazole have demonstrated that upon hypoxic incubation with mammalian cells, the label becomes associated with both the macromolecular (acid-insoluble) fraction and the soluble fraction. scispace.com

Proteins are a significant target for Misonidazole adducts. nih.gov In vitro experiments have shown that reduced [¹⁴C]Misonidazole reacts with bovine serum albumin. nih.gov This binding to proteins is a key aspect of its retention in hypoxic cells and contributes to its cytotoxic effects. nih.gov More recent proteomics-based approaches with other 2-nitroimidazoles have identified specific protein targets, many of which are involved in critical cellular pathways. For example, studies with an azido-functionalized 2-nitroimidazole (N₃-AZA) identified 62 protein targets, including metabolic enzymes like GAPDH and detoxification enzymes like glutathione (B108866) S-transferase (GST). nih.gov

Thiols , particularly glutathione (GSH), are also important targets for Misonidazole and its reactive metabolites. Misonidazole has been shown to reduce intracellular thiol levels, primarily by enhancing the oxidation of glutathione. nih.gov This depletion of cellular thiols can contribute to the chemosensitizing effects of Misonidazole. nih.gov The interaction with glutathione is complex; while GSH can protect cells against Misonidazole's cytotoxicity, its depletion can enhance the drug's efficacy. nih.gov The addition of exogenous thiols like cysteamine (B1669678) can almost completely inhibit the binding of Misonidazole metabolites to cellular macromolecules, highlighting the importance of thiol-mediated detoxification pathways. scispace.com

Comparison of DNA versus RNA Adduct Formation Efficacy

The formation of adducts with nucleic acids is a significant consequence of nitroimidazole activation. Specifically, reduced misonidazole has been shown to react with guanosine, the nucleoside component of both DNA and RNA. nih.gov This reaction involves the C-4-C-5 fragment of the imidazole ring and results in a new five-membered ring structure linking the N-1 and N-2 positions of the guanine base. nih.gov

While both DNA and RNA are targets for these reactive metabolites, their structural and functional differences can influence the efficacy and consequences of adduct formation. DNA and RNA possess similar chemical properties that allow them to undergo comparable modifications by electrophilic agents. frontiersin.org However, research on some nucleic acid-damaging compounds has shown that RNA adducts can be formed in greater quantities than DNA adducts. frontiersin.org For instance, the drug azacytidine is incorporated into RNA at a much higher rate (80%–90%) than into DNA (10%–20%). frontiersin.org

The relative propensity for adduct formation in DNA versus RNA by misonidazole metabolites is not extensively quantified in comparative studies. However, several factors suggest that RNA may be a significant, if not preferential, target. RNA is typically single-stranded, making its bases more accessible to reactive molecules compared to the bases in the double-helix structure of DNA. Furthermore, RNA is abundant in the cytoplasm, where much of the metabolic activation of nitroimidazoles can occur. nih.gov

Table 1: Comparison of Factors Influencing DNA vs. RNA Adduct Formation This table is interactive. You can sort and filter the data.

| Feature | DNA | RNA | Implication for Adduct Formation |

|---|---|---|---|

| Structure | Double-stranded helix | Predominantly single-stranded | The bases in RNA are generally more sterically accessible to reactive metabolites. |

| Location | Primarily in the nucleus | Nucleus and cytoplasm | Cytoplasmic RNA is more exposed to metabolites generated outside the nucleus. |

| Abundance | One genome per cell | Multiple copies of various types (mRNA, rRNA, tRNA) | The higher quantity of RNA molecules presents a larger pool of potential targets. |

| Stability | Chemically very stable | Less stable than DNA | Adducts on RNA may have a shorter lifespan but can impact immediate cellular processes like protein synthesis. |

| Repair | Extensive and efficient repair systems | Fewer known and less efficient repair pathways | RNA adducts may persist longer relative to the molecule's lifespan, disrupting translation and other functions. |

Given these factors, it is plausible that reactive misonidazole metabolites form adducts with guanosine in both DNA and RNA, with the potential for higher efficacy in RNA due to its accessibility and abundance.